![molecular formula C9H11N3O5S B5767608 1-(1-methyl-1-nitroethyl)-2-(phenylsulfonyl)diazene 1-oxide](/img/structure/B5767608.png)
1-(1-methyl-1-nitroethyl)-2-(phenylsulfonyl)diazene 1-oxide
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Overview
Description
1-(1-methyl-1-nitroethyl)-2-(phenylsulfonyl)diazene 1-oxide, commonly known as MNPE or MNPEO, is a diazeniumdiolate compound that has gained significant attention in the field of scientific research due to its unique properties. The compound is a nitric oxide donor, which means it releases nitric oxide upon decomposition. Nitric oxide is a potent signaling molecule that plays a crucial role in various physiological processes, including blood pressure regulation, immune response, and neurotransmission. In
Mechanism of Action
MNPE releases nitric oxide upon decomposition, which activates the guanylate cyclase enzyme and increases the production of cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various physiological processes, including blood pressure, smooth muscle relaxation, and platelet aggregation. MNPE also has the ability to inhibit the activity of the enzyme cyclooxygenase, which is responsible for the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
MNPE has been shown to have a variety of biochemical and physiological effects. MNPE has been shown to decrease blood pressure by inducing vasodilation. MNPE has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. MNPE has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
MNPE has several advantages over other nitric oxide donors. MNPE has a longer half-life than other nitric oxide donors, which allows for sustained nitric oxide release. MNPE is also stable at room temperature, which makes it easy to handle and store. However, MNPE has some limitations for lab experiments. MNPE is sensitive to light and moisture, which can affect its stability. MNPE also has a narrow therapeutic window, which can make it difficult to determine the optimal concentration for experiments.
Future Directions
There are several future directions for MNPE research. MNPE has been shown to have anti-tumor effects, and further research could lead to the development of MNPE-based cancer therapies. MNPE has also been shown to have neuroprotective effects, and further research could lead to the development of MNPE-based treatments for neurodegenerative disorders. Additionally, MNPE could be used in the study of the role of nitric oxide in various physiological processes.
Synthesis Methods
MNPE can be synthesized by reacting 1-methyl-1-nitroethylamine with phenylsulfonyl chloride in the presence of a base, followed by treatment with sodium nitrite. The reaction yields a yellow crystalline product that is purified by recrystallization.
Scientific Research Applications
MNPE has been extensively used in scientific research due to its ability to release nitric oxide. Nitric oxide is a potent signaling molecule that plays a crucial role in various physiological processes. MNPE has been used in the study of cardiovascular diseases, cancer, and neurodegenerative disorders. MNPE has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
properties
IUPAC Name |
(Z)-benzenesulfonylimino-(2-nitropropan-2-yl)-oxidoazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5S/c1-9(2,12(14)15)11(13)10-18(16,17)8-6-4-3-5-7-8/h3-7H,1-2H3/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFTZEFXVZNPCD-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)([N+](=NS(=O)(=O)C1=CC=CC=C1)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/[N+](=N/S(=O)(=O)C1=CC=CC=C1)/[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-benzenesulfonylimino-(2-nitropropan-2-yl)-oxidoazanium |
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